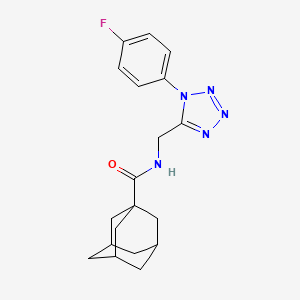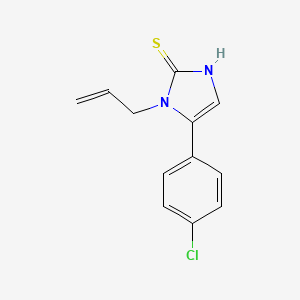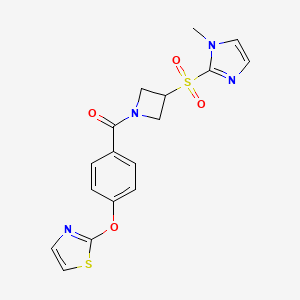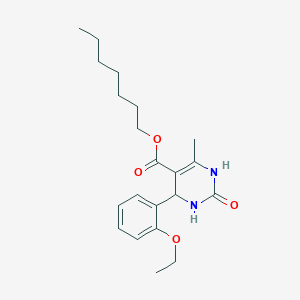![molecular formula C27H24N4O4S B2534631 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 443351-56-2](/img/structure/B2534631.png)
3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C27H24N4O4S and its molecular weight is 500.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Anti-inflammatory Applications
Compounds structurally related to the query chemical have been synthesized and evaluated for their antimicrobial activities. For example, derivatives of 1,2,4-triazole and benzoxazolinones have shown promising antimicrobial and anti-inflammatory properties in various studies. These compounds were synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines and subsequently tested against a range of microorganisms, indicating significant bioactivity (Bektaş et al., 2007). Another study focused on the analgesic and antiinflammatory activities of mannich bases of 5-nitro-2-benzoxazolinones, revealing that compounds with electron-withdrawing substituents exhibited notable bioactivity, which suggests their potential for further evaluation as therapeutic agents (Köksal et al., 2007).
Luminescent Properties and Photo-induced Electron Transfer
Research on naphthalimides with piperazine substituents has contributed significantly to the understanding of luminescent properties and photo-induced electron transfer mechanisms. These studies have synthesized novel compounds and evaluated their fluorescence spectra, demonstrating the influence of pH and the potential for these materials to serve as pH probes. The findings suggest applications in developing fluorescent materials and sensors, highlighting the importance of the structural components in determining photophysical behaviors (Gan et al., 2003).
Synthesis and Biological Evaluation
The synthesis of complex compounds with specified structural features, including those related to the query compound, has been a focus of research aiming to develop new therapeutic agents. Studies involving the synthesis of derivatives and evaluating their biological activities, such as antipsychotic, antimicrobial, and anti-inflammatory effects, underscore the versatility and potential of these chemical entities in drug discovery. For instance, compounds designed as mixed dopamine D2/serotonin 5-HT2 receptor antagonists exhibit promising profiles as atypical antipsychotic agents, indicating the therapeutic relevance of the structural motifs present in these molecules (Norman et al., 1994).
作用機序
Target of Action
Compounds with a 1,3-benzodioxol-5-yl moiety have been found to exhibit activity against various cancer cell lines . The primary targets of these compounds could be proteins involved in cell proliferation and survival.
Biochemical Pathways
The compound may affect pathways related to cell cycle regulation and apoptosis. It could potentially interfere with the normal function of proteins involved in these pathways, leading to cell cycle arrest and programmed cell death .
Result of Action
The ultimate result of the compound’s action could be the inhibition of cancer cell proliferation and the induction of cell death .
生化学分析
Biochemical Properties
It shares structural similarities with other compounds such as Eutylone , which is known to bind to dopamine, serotonin, and norepinephrine transporters, inhibiting the reuptake of these monoamine neurotransmitters .
Cellular Effects
Based on its structural similarity to Eutylone , it might influence cell function by interacting with monoamine transporters, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds like Eutylone have been shown to bind to dopamine, serotonin, and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters . This suggests that 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one may exert its effects at the molecular level through similar interactions.
特性
IUPAC Name |
3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4S/c32-25(30-13-11-29(12-14-30)16-18-5-10-23-24(15-18)35-17-34-23)19-6-8-20(9-7-19)31-26(33)21-3-1-2-4-22(21)28-27(31)36/h5-10,15,21-22H,1-4,11-14,16-17H2,(H,28,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPRFQOMWQDYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2534548.png)


![1-bromo-3-[(dimethylphosphoryl)methyl]benzene](/img/structure/B2534551.png)


![Tert-butyl 4-[[(6-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2534555.png)
![2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2534558.png)
![N-Methyl-N-[2-[2-(4-methylpiperidine-1-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2534560.png)
![N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2534563.png)


![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide](/img/structure/B2534570.png)
![N-(4-methoxyphenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2534571.png)
